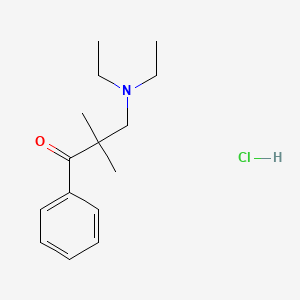
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and properties, making it a valuable reagent in organic synthesis and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride typically involves the Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a ketone. The reaction conditions often include a moderate to vigorous rate of reflux and the use of solvents such as methanol and acetone .
Industrial Production Methods
Industrial production of this compound involves a series of steps including the reaction of diethylamine hydrochloride with paraformaldehyde and acetone, followed by extraction and purification processes. The final product is obtained through distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives .
Scientific Research Applications
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a catalyst in various chemical reactions, facilitating the formation of amide bonds by activating carboxyl groups to react with amines. This process involves the formation of an unstable intermediate that quickly reacts with an amino group to form an amide bond .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): A zero-length crosslinking agent used to couple carboxyl groups to primary amines.
N,N’-Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility and reactivity properties.
Uniqueness
3-(1-Diethylamino)-2,2-dimethylpropiophenone hydrochloride is unique due to its specific structure, which provides distinct reactivity and solubility characteristics. Its ability to form stable intermediates and facilitate efficient amide bond formation makes it particularly valuable in synthetic and biochemical applications .
Properties
CAS No. |
24206-70-0 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
3-(diethylamino)-2,2-dimethyl-1-phenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-5-16(6-2)12-15(3,4)14(17)13-10-8-7-9-11-13;/h7-11H,5-6,12H2,1-4H3;1H |
InChI Key |
BTIWDWOBSODVCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)(C)C(=O)C1=CC=CC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


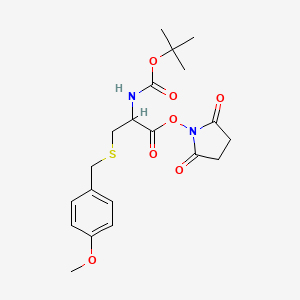

![N-[5-[Bis-(2-hydroxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-ethoxyphenyl]acetamide](/img/structure/B13747772.png)
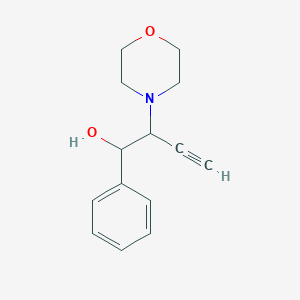
![5-{[(Pyrimidin-2-yl)oxy]methyl}-1H-indazole](/img/structure/B13747779.png)
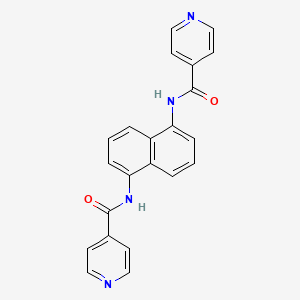
![N,N-diethylethanamine;[[(2R,3S,5R)-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13747797.png)
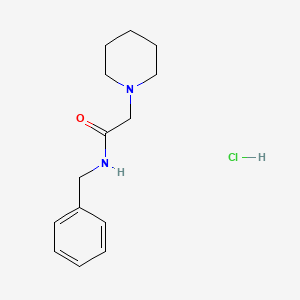
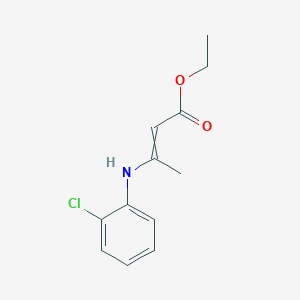
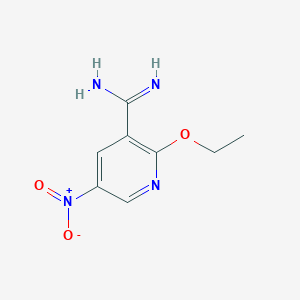



![tert-butyl N-[3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B13747834.png)
